![molecular formula C11H13NO4 B13001982 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is an organic compound that features a unique structure combining an amino acid with a dihydrobenzo dioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the following steps:
Formation of the Dihydrobenzo Dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid
- 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetonitrile
- 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Uniqueness
What sets 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(13)14)7-2-3-8-9(6-7)16-5-4-15-8/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
Clave InChI |
IHJQJGGWMGBVEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OCCO2)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







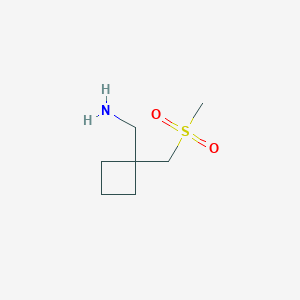
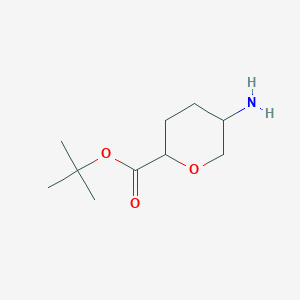
![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)

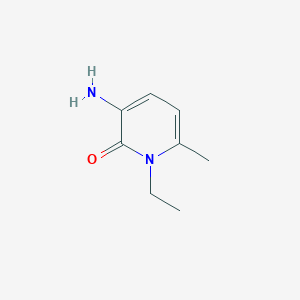
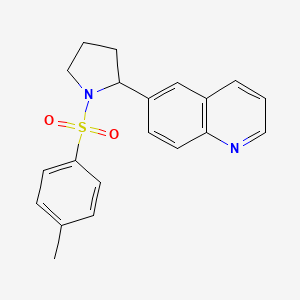
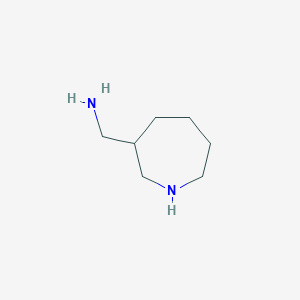
![3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)

